molecular formula C20H18F3N7O B11146103 (2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide

(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide

Cat. No.: B11146103
M. Wt: 429.4 g/mol
InChI Key: FKGKOLAJXBBYRO-KRWDZBQOSA-N
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Description

3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PROPANAMIDE is a complex organic compound that features a tetrazole ring, a benzodiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions could result in the replacement of the trifluoromethyl group with other functional groups like methoxy or tert-butyl.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its potential as a catalyst in various organic reactions .

Biology

In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development .

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to penetrate cell membranes and interact with intracellular targets makes it a promising candidate for further development .

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. The benzodiazole ring can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid: This compound shares the tetrazole ring but lacks the benzodiazole and trifluoromethyl groups.

    2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: This compound contains a benzotriazole ring and a phenol group but lacks the tetrazole and trifluoromethyl groups.

    Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: This compound features a triazole ring and a phenol group but lacks the tetrazole and benzodiazole rings.

Uniqueness

The uniqueness of 3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PROPANAMIDE lies in its combination of the tetrazole, benzodiazole, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18F3N7O

Molecular Weight

429.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-(tetrazol-1-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]propanamide

InChI

InChI=1S/C20H18F3N7O/c21-20(22,23)19-26-15-8-4-5-9-16(15)29(19)11-10-24-18(31)17(30-13-25-27-28-30)12-14-6-2-1-3-7-14/h1-9,13,17H,10-12H2,(H,24,31)/t17-/m0/s1

InChI Key

FKGKOLAJXBBYRO-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4

Origin of Product

United States

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